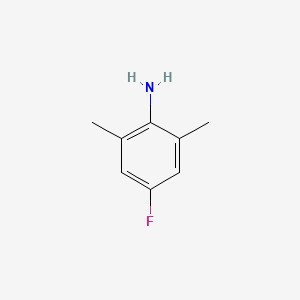

4-Fluoro-2,6-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNDLCBMLBACDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00362791 | |

| Record name | 4-fluoro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-70-1 | |

| Record name | 4-Fluoro-2,6-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00362791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 392-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-2,6-dimethylaniline (CAS 392-70-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential applications of 4-Fluoro-2,6-dimethylaniline (CAS Number: 392-70-1). This fluorinated aniline derivative is a key building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Core Properties

This compound is a substituted aniline with a fluorine atom at the 4-position and two methyl groups at the 2 and 6-positions of the benzene ring.[1][2] Its unique substitution pattern imparts specific electronic and steric properties that are highly valuable in the design of bioactive molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 392-70-1 | [1][2] |

| Molecular Formula | C₈H₁₀FN | [1][2] |

| Molecular Weight | 139.17 g/mol | [1][3] |

| Appearance | Clear colorless to yellow or pale orange to orange to dark brown liquid | [2][4] |

| Purity | Typically ≥96.0% (by GC) | [4] |

| Refractive Index (@ 20°C) | 1.5325-1.5365 | [4] |

| Predicted Density | 1.083 ± 0.06 g/cm³ | |

| Predicted pKa | 4.36 ± 0.10 |

Spectral Data Interpretation

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts and coupling constants will be influenced by the fluorine and methyl substituents. For comparison, the ¹H NMR of the related compound 4-fluoro-N-methylaniline in CDCl₃ shows signals in the aromatic region (δ 6.56-7.01 ppm) and a singlet for the N-methyl group (δ 2.81 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The carbons bearing the methyl groups and the amino group will also have characteristic chemical shifts. For instance, the ¹³C NMR of 4-fluoro-N-methylaniline in CDCl₃ exhibits signals for the aromatic carbons, including a doublet for the carbon adjacent to the fluorine atom (δ 113.11 ppm, J = 7.4 Hz).

-

FT-IR: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a strong C-F stretching band (around 1150-1250 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139). The fragmentation pattern will likely involve the loss of methyl groups and other characteristic fragments. The nitrogen rule applies, with an odd molecular weight corresponding to the presence of one nitrogen atom.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in single literature sources. However, based on standard organic chemistry procedures for analogous compounds, the following representative methodologies can be applied.

Synthesis: Representative Protocol

A common synthetic route to this compound would involve the nitration of 3,5-dimethylfluorobenzene followed by the reduction of the resulting nitro compound.

Methodology:

-

Nitration: To a cooled solution of 3,5-dimethylfluorobenzene in a suitable solvent (e.g., concentrated sulfuric acid), a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The mixture is then carefully poured onto ice, and the product is extracted with an organic solvent.

-

Reduction: The isolated 4-fluoro-1-nitro-3,5-dimethylbenzene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst, is used to reduce the nitro group to an amine. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Purification: Representative Protocol

Purification of crude this compound is typically achieved by flash column chromatography.

Methodology:

-

Column Preparation: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.

-

Elution: The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Analysis: Representative GC-MS Protocol

Gas chromatography-mass spectrometry (GC-MS) is a standard method for analyzing the purity and identity of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: A small volume of the sample solution is injected into the GC instrument. The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to ensure the elution of the compound.

-

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.

-

Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to confirm the identity and purity of the compound.

Role in Drug Development and Signaling Pathways

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly kinase inhibitors.

Derivatives of this compound are often found in molecules targeting key signaling pathways implicated in cancer and other diseases. For instance, the 4-anilinoquinazoline scaffold, which can be synthesized using this compound, is a well-established pharmacophore for inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Kinase inhibitors containing the 4-fluoro-2,6-dimethylphenylamino moiety can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

VEGFR Signaling Pathway Inhibition

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors derived from this compound can block the kinase activity of VEGFR, thereby inhibiting downstream signaling and preventing tumor-induced angiogenesis.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% | CymitQuimica [cymitquimica.com]

- 3. 4-Fluoro-2,6-dimethylbenzenamine | C8H10FN | CID 1403908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Fluoro-2,6-dimethylaniline, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary synthetic route detailed is the Balz-Schiemann reaction, a reliable method for the introduction of fluorine onto an aromatic ring. This document outlines the experimental protocol for the diazotization of 2,6-dimethylaniline followed by fluorination. Quantitative data, including reaction parameters and yields, are presented in a structured format. Additionally, this guide includes a detailed experimental protocol and characterization data for the synthesized compound.

Introduction

This compound is an important building block in organic synthesis. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity. These characteristics make fluorinated aniline derivatives, such as this compound, highly sought-after intermediates in the development of novel pharmaceuticals and agrochemicals.

The synthesis of this compound is most commonly achieved through the Balz-Schiemann reaction, which involves the conversion of a primary aromatic amine to an aryl fluoride via a diazonium tetrafluoroborate intermediate.[1] This guide will focus on a practical application of this reaction for the preparation of this compound.

Synthesis Route: The Balz-Schiemann Reaction

The synthesis of this compound from 2,6-dimethylaniline proceeds in two main stages:

-

Diazotization: The primary amine group of 2,6-dimethylaniline is converted into a diazonium salt using a nitrosating agent, typically sodium nitrite, in the presence of a strong acid.

-

Fluorination: The diazonium salt is then subjected to thermal or photolytic decomposition in the presence of a fluoride source, leading to the formation of the corresponding aryl fluoride.

A logical workflow for this synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the Balz-Schiemann reaction.

Materials:

-

2,6-Dimethylaniline

-

Hydrofluoric acid-pyridine complex (HF-Pyridine) or Tetrafluoroboric acid (HBF₄)

-

Sodium Nitrite (NaNO₂)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (concentrated)

Procedure:

Step 1: Diazotization of 2,6-Dimethylaniline

-

In a suitable reaction vessel, dissolve 2,6-dimethylaniline in a cooled solution of HF-Pyridine or an aqueous solution of HBF₄ at 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

-

Continue stirring the mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Fluorination and Work-up

-

The subsequent fluorination step can be achieved by either thermal decomposition of the isolated diazonium tetrafluoroborate salt or by direct decomposition in the HF-Pyridine medium. For the latter, the reaction mixture is allowed to warm to room temperature and then gently heated until the evolution of nitrogen gas ceases.

-

After the reaction is complete, the mixture is cooled and carefully poured into a mixture of ice and water.

-

The aqueous layer is neutralized with a saturated sodium bicarbonate solution.

-

The product is then extracted with diethyl ether.

-

The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.

Quantitative Data

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,6-Dimethylaniline | |

| Reagents | Sodium Nitrite, HF-Pyridine or HBF₄ | |

| Diazotization Temperature | 0-5 °C | |

| Fluorination Temperature | Room Temperature to gentle heating | |

| Reaction Time | 1-3 hours | |

| Typical Yield | 60-80% |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons and methyl protons. The aromatic protons will show coupling to the fluorine atom. |

| ¹³C NMR | Signals for the aromatic and methyl carbons. The carbon directly attached to the fluorine will show a large C-F coupling constant. |

| ¹⁹F NMR | A single resonance characteristic of an aryl fluoride. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (139.17 g/mol ). |

Safety Considerations

-

The Balz-Schiemann reaction involves the use of hazardous materials, including strong acids and potentially explosive diazonium salts.

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

-

Hydrofluoric acid and its complexes are extremely corrosive and toxic. Handle with extreme care and have appropriate safety measures and antidotes (e.g., calcium gluconate gel) readily available.

-

Diazonium salts can be explosive when dry and should be handled with caution. It is generally recommended to use them in solution without isolation.

Conclusion

The synthesis of this compound via the Balz-Schiemann reaction is a well-established and reliable method. This in-depth guide provides the necessary information for researchers and professionals in the field of drug development and agrochemical synthesis to successfully prepare this important fluorinated intermediate. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Fluoro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Fluoro-2,6-dimethylaniline. Due to the limited availability of experimentally-derived public data, this document focuses on high-quality predicted spectral information, offering a valuable resource for the identification and characterization of this compound in various research and development settings.

Compound Structure and Overview

IUPAC Name: this compound CAS Number: 392-70-1 Molecular Formula: C₈H₁₀FN Molecular Weight: 139.17 g/mol

This compound is an aromatic amine containing a fluorine substituent at the para position and two methyl groups ortho to the amino group. This substitution pattern leads to a distinct set of signals in its NMR spectra, which are crucial for its structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) at 400 MHz is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~6.65 | Doublet of doublets | 2H | H-3, H-5 (Aromatic) |

| ~3.60 | Broad Singlet | 2H | -NH₂ (Amino) |

| ~2.15 | Singlet | 6H | -CH₃ (Methyl) |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (H-3, H-5): The two equivalent aromatic protons at positions 3 and 5 are expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 4 and the adjacent methyl groups.

-

Amino Protons (-NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

Methyl Protons (-CH₃): The six equivalent protons of the two methyl groups at positions 2 and 6 are predicted to resonate as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is detailed in the following table.

| Chemical Shift (δ) (ppm) | Assignment |

| ~156 (d, ¹JCF ≈ 235 Hz) | C-4 |

| ~141 (d, ³JCF ≈ 6 Hz) | C-2, C-6 |

| ~118 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |

| ~115 (d, ⁴JCF ≈ 2 Hz) | C-1 |

| ~18 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

C-4 (Carbon attached to Fluorine): This carbon signal is expected to be a doublet with a large one-bond coupling constant (¹JCF) due to the directly attached fluorine atom.

-

C-2 and C-6 (Carbons ortho to Amino Group): These equivalent carbons will appear as a doublet with a smaller three-bond coupling constant (³JCF).

-

C-3 and C-5 (Carbons meta to Amino Group): These equivalent carbons are predicted to be a doublet with a two-bond coupling constant (²JCF).

-

C-1 (Carbon attached to Amino Group): This carbon will show a small four-bond coupling (⁴JCF) to the fluorine.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

While the data presented is predicted, the following outlines a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Temperature: 298 K (25 °C).

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Visualization of Molecular Structure and NMR Assignments

To aid in the understanding of the spectral data, the following diagrams illustrate the molecular structure and the logical relationships for NMR signal assignments.

Caption: Molecular structure of this compound.

Caption: ¹H NMR signal assignments for this compound.

Caption: ¹³C NMR signal assignments for this compound.

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 4-Fluoro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Fluoro-2,6-dimethylaniline. Due to the limited availability of specific experimental data for this compound in public databases, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for aromatic amines and halogenated compounds.

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and several key fragment ions resulting from the cleavage of bonds alpha to the aromatic ring and the amino group, as well as rearrangements. The presence of a fluorine atom and two methyl groups on the aniline ring will influence the fragmentation pathways.

Data Presentation: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Structural Formula | Predicted Relative Abundance | Fragmentation Pathway |

| 139 | [M]•+ | [C8H10FN]•+ | High | Molecular Ion |

| 124 | [M-CH3]•+ | [C7H7FN]•+ | Moderate | Loss of a methyl radical |

| 111 | [M-C2H4]•+ | [C6H6FN]•+ | Low | Rearrangement and loss of ethylene |

| 110 | [M-H-C2H4]•+ | [C6H5FN]•+ | Low | Loss of a hydrogen radical followed by ethylene loss |

| 95 | [M-C2H4-NH2]•+ | [C6H5F]•+ | Moderate | Loss of ethylene followed by loss of an amino radical |

Note: The relative abundances are predictions and may vary based on experimental conditions.

Experimental Protocols

The following outlines a standard experimental protocol for acquiring the mass spectrum of this compound using an electron ionization mass spectrometer.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane.

-

Ensure the sample is fully dissolved to prevent clogging of the injection port.

2. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

Injection Method: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.

3. Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the mass spectrometer.

-

Acquire the mass spectrum over the specified scan range.

-

Record the relative abundance of the molecular ion and all significant fragment ions.

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

Caption: Predicted EI-MS fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectrometry behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and their relative intensities.

An In-depth Technical Guide to the Solubility of 4-Fluoro-2,6-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2,6-dimethylaniline is a chemical intermediate utilized in various synthetic processes within the pharmaceutical and chemical industries. A critical parameter for its effective use in these applications is its solubility in organic solvents. Solubility dictates the choice of reaction media, purification methods, and formulation strategies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines experimental protocols for its determination, and offers a logical framework for solvent selection.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge and methodologies to determine and apply this crucial property in their work.

Predicted Solubility Profile

Based on the general principles of "like dissolves like," this compound, an aniline derivative, is expected to be soluble in a range of organic solvents.[1][2] Amines are generally soluble in organic solvents, particularly those that are polar.[3] The presence of an aromatic ring and a polar amino group suggests that it will exhibit good solubility in solvents with intermediate polarity. Patents describing synthetic procedures involving this compound mention its use with solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), implying its solubility in these media.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetone | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Hexane | e.g., 25 |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a liquid compound like this compound in an organic solvent at a specific temperature. This method is based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., methanol, acetone, dichloromethane, toluene, hexane)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath (e.g., water bath, heating block)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute should be visible as a separate phase to ensure saturation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately dilute the withdrawn sample with a known volume of a suitable solvent in a volumetric flask. This prevents precipitation of the solute upon cooling.

-

-

Concentration Analysis:

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

Generate a calibration curve using standard solutions of known concentrations of this compound.

-

From the calibration curve, determine the concentration of the solute in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting the experiment.[4]

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in chemical process development. The following diagram illustrates a logical workflow for selecting a solvent for a compound like this compound, particularly when solubility data is not available.

Caption: Logical workflow for solvent selection.

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, this guide provides the necessary framework for researchers and drug development professionals to determine and utilize this critical physical property. By following the detailed experimental protocol and the logical workflow for solvent selection, scientists can make informed decisions regarding the use of this compound in their synthetic and formulation endeavors, ultimately leading to more efficient and robust process development.

References

A Technical Guide to High-Purity 4-Fluoro-2,6-dimethylaniline for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-Fluoro-2,6-dimethylaniline, a key chemical intermediate in modern drug discovery. The strategic incorporation of fluorine into molecules can significantly enhance their pharmacological properties.[1][2][3] This document outlines commercial sources for this compound, presents its key physicochemical properties in a comparative table, details a representative synthetic and purification protocol, and illustrates its application in a typical drug discovery workflow.

Commercial Supplier Specifications

High-purity this compound is available from a range of specialized chemical suppliers. The following table summarizes the specifications from several prominent vendors to aid in procurement for research and development purposes.

| Supplier | Purity | Appearance | Molecular Formula | CAS Number | Additional Notes |

| Sigma-Aldrich (Ambeed) | ≥98% | Liquid | C₈H₁₀FN | 392-70-1 | Available in various quantities from 100 mg to 5 g. |

| Thermo Scientific Chemicals | ≥96.0% (GC) | Clear colorless to yellow or pale orange to orange to dark brown liquid | C₈H₁₀FN | 392-70-1 | Refractive Index: 1.5325-1.5365 @ 20°C. |

| Santa Cruz Biotechnology | Not Specified | --- | C₈H₁₀FN | 392-70-1 | Offered as a specialty chemical for proteomics research.[4] |

| CymitQuimica | 97% | Clear colorless to yellow or pale orange to orange to dark brown, Liquid | C₈H₁₀FN | 392-70-1 | Formerly part of the Alfa Aesar product portfolio. |

| ChemUniverse | 98% | --- | C₈H₁₀FN | 392-70-1 | Available in quantities starting from 1 g. |

| Cenmed Enterprises | ≥98% | --- | C₈H₁₀FN | 392-70-1 | Offered in various product sizes. |

Physicochemical and Safety Data

-

Molecular Weight: 139.17 g/mol

-

IUPAC Name: this compound

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.

Role in Drug Discovery

This compound serves as a crucial building block in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's pKa, improve metabolic stability, and enhance binding affinity to target proteins.[1][2][3] This makes fluorinated intermediates like this aniline derivative highly valuable in the synthesis of novel therapeutic agents, particularly in oncology and neurology.

Representative Experimental Protocols

While specific proprietary synthesis methods may vary between suppliers, the following protocols for synthesis and purification are representative of standard organic chemistry techniques that can be applied to obtain high-purity this compound.

Synthesis of 2,6-dimethylaniline (A Precursor)

A common route to substituted anilines is the reduction of the corresponding nitrobenzene. The synthesis of the precursor, 2,6-dimethylaniline, can be achieved via the reduction of 2,6-dimethylnitrobenzene.

Materials:

-

2,6-dimethylnitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Potassium Hydroxide (KOH)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylnitrobenzene in glacial acetic acid.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

Heat the reaction mixture under reflux for a specified time to ensure complete reduction of the nitro group. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling, the resulting ammonium salt is neutralized with an aqueous solution of potassium hydroxide to liberate the free 2,6-dimethylaniline.

-

The product is then extracted from the aqueous layer using diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dimethylaniline.

Purification by Vacuum Distillation

Discoloration of aniline compounds can occur due to oxidation. Vacuum distillation is an effective method for removing non-volatile impurities and colored materials.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum pump

-

Heating mantle

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Assemble the vacuum distillation apparatus.

-

Gradually apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle.

-

Collect the fraction that distills at the correct boiling point and pressure for this compound.

-

The purified product should be a clear, colorless to pale yellow liquid.

Application Workflow in Drug Discovery

The use of this compound as an intermediate in a drug discovery program can be visualized as a multi-step process, from initial design to the synthesis of a final candidate molecule.

Caption: Drug discovery workflow using this compound.

Synthetic Utility and Logical Relationships

The synthetic utility of this compound stems from the reactivity of the aniline functional group, which allows for a variety of chemical transformations to build more complex molecules.

Caption: Synthetic utility of this compound.

References

A Comprehensive Technical Guide to the Safety, Handling, and MSDS of 4-Fluoro-2,6-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Fluoro-2,6-dimethylaniline (CAS No: 392-70-1). The information herein is intended to equip laboratory and research personnel with the critical knowledge required to handle this chemical safely and effectively.

Chemical Identification

This compound is an aromatic amine used as an intermediate in various chemical syntheses.[1][2] Its unique structure, featuring a fluorine atom and two methyl groups on the aniline ring, imparts specific chemical properties and requires careful handling.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-fluoro-2,6-dimethylbenzenamine, 2,6-Dimethyl-4-fluoroaniline | [3] |

| CAS Number | 392-70-1 | [4] |

| Molecular Formula | C₈H₁₀FN | [3][4][5] |

| Molecular Weight | 139.17 g/mol | [3][4] |

| InChI Key | MPNDLCBMLBACDD-UHFFFAOYSA-N |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[3][4]

| GHS Classification | Hazard Class | Hazard Statement |

|

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |

Signal Word: Warning [4]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).[4][6]

-

Response: P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[4][6]

-

Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed).[6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe storage and handling.

| Property | Value | Reference |

| Physical Form | Liquid | [1] |

| Appearance | Clear colorless to yellow or pale orange to orange to dark brown | [2] |

| Density | 1.083 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5325-1.5365 @ 20°C | [2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |

Safe Handling and Experimental Protocols

Aromatic amines as a class of compounds pose significant health risks, including toxicity and potential carcinogenicity.[7][8] Therefore, strict adherence to safety protocols is mandatory.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards.[9]

-

Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 5.

-

Dispensing: When transferring the liquid, use appropriate tools (e.g., pipette with a bulb or automated dispenser) to avoid contact and inhalation. Avoid creating aerosols.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[6]

-

Storage: Store the chemical in a tightly closed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[10]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[10] A lab coat is mandatory.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are likely to be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter for organic vapors and particulates.[10][11]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

First-Aid Experimental Protocols

-

General Advice: Consult a physician. Show this safety data sheet to the doctor in attendance.[4]

-

If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[10]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[12]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and have the victim drink water (two glasses at most).[4][12] Call a physician or poison control center immediately.[10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: No specific data is available for this compound, but heating may form explosive mixtures with air.[12] Hazardous combustion products may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]

Accidental Release Measures

Prompt and correct action is necessary to mitigate spills.

Spill Cleanup Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area.[4]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so.

-

Absorb: For small spills, soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[11]

-

Collect: Place the absorbed material into a suitable, closed, and labeled container for disposal.[11]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

PPE: Use personal protective equipment, including respiratory protection, during the entire cleanup process.[4]

Toxicological Information

While specific toxicological data for this compound is limited, the primary hazards are acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[3][4] Aromatic amines as a class are known to be absorbed through the skin and can cause health issues with exposure.[8] The related compound, 2,6-dimethylaniline, is suspected of causing cancer.[12][13]

| Toxicity Type | Classification/Value | Reference |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [3][6] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [3][6] |

| Carcinogenicity | No data available for this specific compound. The related compound 2,6-dimethylaniline is suspected of causing cancer. | [12][13] |

| Germ Cell Mutagenicity | No data available | [6] |

| Reproductive Toxicity | No data available | [6] |

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be sent to an approved waste disposal plant.[6][10] Do not allow the product to enter drains.

References

- 1. This compound | 392-70-1 [chemicalbook.com]

- 2. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 4-Fluoro-2,6-dimethylbenzenamine | C8H10FN | CID 1403908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

Potential biological activities of fluorinated aniline derivatives

An in-depth analysis of the biological activities of fluorinated aniline derivatives reveals their significant potential in drug discovery and development, with demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory applications. The strategic incorporation of fluorine atoms into the aniline scaffold can dramatically enhance the pharmacological properties of these molecules, including their metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the current research, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Fluorinated aniline derivatives have emerged as a promising class of compounds for cancer therapy, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4][5] Many of these compounds exert their anticancer effects by targeting and inhibiting key receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[1][3]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of various fluorinated aniline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Anilinoquinazolines/Anilinoquinolines | Representative Compounds | A431, HeLa, BGC823 | Varies | [3] |

| Fluorinated Phenylhydrazines (Schiff Bases) | Compound 6 (containing 5 fluorine atoms) | A549 (Lung Carcinoma) | 0.64 | [5] |

| Fluorinated Pyrazolylbenzimidazole Hybrids | Compound 55b | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.95 - 1.57 | [1] |

| Fluorinated-Indole Derivatives | Compound 34b | A549 (Lung) | 0.8 | [1] |

| 3-Fluoroindole Derivative | Compound 35 | HepG2 (Liver) | 2.50 | [1] |

| Halogen-containing Aniline Podophyllum Derivatives | meta-substituted halogen derivatives | Various cancer cells | Improved 4-7 fold over ortho/para-isomers | [6] |

| Fluorinated Imidazolium Salts | Compounds 1e-1g, 1e[PF6], 8a-8d, 9a | HeLa, A549 | Varies | [2] |

| Fluorinated Purine Nucleosides | 3'-fluorinated analogues | HT116 (Colon), 143B (Osteosarcoma) | Sub- to low micromolar | [7] |

| Iodinated and Fluorinated Purine Nucleosides | 2-aminopurin-6-thione derivative 9a | SW620 (Colon) | Most pronounced inhibition | [8] |

| Iodinated and Fluorinated Purine Nucleosides | 2-aminopurin-6-thione derivative 9b | HeLa, Hep2, SW620, L1210 | Most selective inhibition | [8] |

Signaling Pathways in Anticancer Activity

The anticancer mechanism of many fluorinated aniline derivatives involves the inhibition of signaling pathways critical for cancer cell survival and proliferation. A key pathway is the dual inhibition of EGFR and VEGFR-2.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

-

Cell Seeding : Cancer cell lines (e.g., A431, HeLa, BGC823) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[3]

-

Compound Treatment : The synthesized fluorinated aniline derivatives are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations for a specified period, typically 48 or 72 hours.[3]

-

MTT Addition : Following the incubation period, the medium is replaced with fresh medium containing MTT solution (typically at a concentration of 0.5 mg/mL), and the plates are incubated for another 4 hours.[3]

-

Formazan Solubilization : The MTT-containing medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Activity

Fluorinated aniline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains.[9][10][11][12]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | Vibrio parahaemolyticus, Vibrio harveyi | 100 | [9][10] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Vibrio parahaemolyticus, Vibrio harveyi | 50 | [9][10] |

| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 13) | MRSA strains | 3.12 | [11] |

| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 17) | MRSA strains | 6.25 | [11] |

| N-(trifluoromethyl)phenyl pyrazole derivative (Compound 30) | Various bacteria | as low as 6.25 | [11] |

| 8-nitrofluoroquinolone with p-toluidine appendage | S. aureus | ~2-5 | [12] |

| 8-nitrofluoroquinolone with p-chloroaniline appendage | S. aureus | ~2-5 | [12] |

| 8-nitrofluoroquinolone with aniline appendage | S. aureus | ~2-5 | [12] |

Experimental Protocol: Microbroth Dilution Method for MIC Determination

The microbroth dilution method is a standard procedure for determining the MIC of antimicrobial agents.[3]

-

Preparation of Inoculum : Bacterial or fungal strains are cultured in an appropriate broth medium overnight. This culture is then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[3]

-

Serial Dilution of Compounds : The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.[3]

-

Inoculation : Each well is inoculated with the standardized microorganism suspension.

-

Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[3]

-

MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3]

Anti-inflammatory Activity

Certain fluorinated aniline derivatives have shown potent anti-inflammatory properties, often by inhibiting key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15]

Signaling Pathways in Anti-inflammatory Activity

The NF-κB pathway is a central regulator of inflammation. Some fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to inhibit this pathway by reducing the phosphorylation of IκBα and p65.[13][15]

General Workflow for Synthesis and Biological Evaluation

The development of novel fluorinated aniline derivatives typically follows a structured workflow from synthesis to biological characterization.

Conclusion

Fluorinated aniline derivatives represent a versatile and potent class of compounds with a wide range of biological activities. The introduction of fluorine can significantly enhance their therapeutic potential, leading to the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide underscore the importance of continued research in this area to unlock the full potential of these compounds in drug development.

References

- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoride-containing podophyllum derivatives exhibit antitumor activities through enhancing mitochondrial apoptosis pathway by increasing the expression of caspase-9 in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile synthesis and biological evaluation of novel 3'-fluorinated purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Strategic Imperative of Fluorine in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine into drug candidates has evolved from a niche strategy to a cornerstone of rational drug design. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine, offering a comprehensive resource for researchers, scientists, and drug development professionals. Through a detailed examination of its effects on critical drug properties, supported by quantitative data, experimental protocols, and logical visualizations, this guide illuminates the strategic value of fluorine in advancing therapeutic innovation.

The Physicochemical Impact of Fluorine: A Quantitative Perspective

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—collectively empower medicinal chemists to fine-tune the developability of drug candidates.[1][2] The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, acidity (pKa), lipophilicity, and conformation.

Metabolic Stability

One of the most celebrated roles of fluorine in drug design is its ability to enhance metabolic stability. The high bond energy of the C-F bond (~108-116 kcal/mol) makes it significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a C-H bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position, a process often referred to as "metabolic switching" or "metabolic blocking," chemists can effectively hinder oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.

Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds in Human Liver Microsomes

| Compound Class | Compound/Analog | In Vitro Half-Life (T½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Fold Improvement (T½) | Reference |

| PARP Inhibitor | 1a (Non-Fluorinated) | Not Reported | >10,000 | - | [3] |

| 1b (7-Fluoro) | Not Reported | >10,000 | - | [3] | |

| Kinase Inhibitor (c-Met/VEGFR-2) | Cabozantinib (Non-Fluorinated Analog) | Good | - | - | [4] |

| (+)-JV-976 (Monofluorinated Analog) | Improved | - | - | [4] | |

| Hypothetical Chloroindane | 7-Chloroindane (Non-Fluorinated) | 25 | 27.7 | - | Illustrative |

| 7-Chloro-x-fluoroindane (Fluorinated) | 75 | 9.2 | 3.0 | Illustrative |

Note: Direct comparative in vitro metabolic stability data is often proprietary. The table presents a combination of reported qualitative improvements and illustrative quantitative examples based on established principles.

Binding Affinity

The introduction of fluorine can modulate the binding affinity of a ligand for its target protein through a variety of mechanisms. The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions within the protein's binding pocket.[2] Furthermore, fluorine can act as a weak hydrogen bond acceptor. These interactions, though individually modest, can collectively contribute to a significant increase in binding potency. However, the effect of fluorination on binding affinity is highly context-dependent and can sometimes be detrimental.

Table 2: Comparative Binding Affinities of Fluorinated vs. Non-Fluorinated Analogs

| Target | Compound/Analog | IC50 / Ki / EC50 (nM) | Fold Change in Potency | Reference |

| Carbonic Anhydrase II (hCA II) | Compound AD1 (Single Fluorine) | 21.5 (Ki) | - | [5] |

| Compound AD2 (Trifluoromethyl) | 2.1 (Ki) | 10.2x increase | [5] | |

| c-Met Kinase | Cabozantinib Analog (Non-Fluorinated) | 7.8 (IC50) | - | [4] |

| (+)-JV-976 (Monofluorinated) | 15.2 (IC50) | 0.5x decrease | [4] | |

| VEGFR-2 Kinase | Cabozantinib Analog (Non-Fluorinated) | 4.6 (IC50) | - | [4] |

| (+)-JV-976 (Monofluorinated) | 45.3 (IC50) | 0.1x decrease | [4] | |

| 5-HT2C Receptor | (+)-1 (Non-Fluorinated) | 5.2 (EC50) | - | [4] |

| (+)-21a (Fluorinated) | 4.7 (EC50) | 1.1x increase | [4] | |

| PARP2 | 1a (Non-Fluorinated) | 1,200 (IC50) | - | [3] |

| 1b (7-Fluoro) | 600 (IC50) | 2.0x increase | [3] |

Acidity and Basicity (pKa)

Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups. For amines, the introduction of fluorine generally decreases the pKa, making the amine less basic. Conversely, for carboxylic acids, fluorination increases acidity, resulting in a lower pKa. This ability to modulate the ionization state of a molecule at physiological pH is a critical tool for optimizing properties such as solubility, cell permeability, and target engagement.

Table 3: Comparative pKa Values of Fluorinated vs. Non-Fluorinated Compounds

| Compound Class | Compound/Analog | pKa | ΔpKa | Reference |

| Cinnamic Acid | Cinnamic Acid | 4.44 | - | [6] |

| 2-Fluorocinnamic Acid | 4.10 (Predicted) | -0.34 | [6] | |

| 3-Fluorocinnamic Acid | 4.29 (Predicted) | -0.15 | [6] | |

| 4-Fluorocinnamic Acid | 4.43 (Predicted) | -0.01 | [6] | |

| Isoquinoline | 1a (Non-Fluorinated) | 6.8 (Predicted) | - | [3] |

| 1b (7-Fluoro) | 6.5 (Predicted) | -0.3 | [3] | |

| Cyclopropylamine | Cyclopropylamine | Higher | - | [4] |

| cis-2-Fluorocyclopropylamine | Lower | - | [4] | |

| trans-2-Fluorocyclopropylamine | Lowest | - | [4] |

Lipophilicity (LogP/LogD)

The effect of fluorine on lipophilicity is complex and often counterintuitive. While a single fluorine substitution for a hydrogen atom generally leads to a slight increase in the partition coefficient (LogP), the introduction of multiple fluorine atoms or a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to the atom's polarity. The ability to fine-tune lipophilicity is crucial for balancing membrane permeability and aqueous solubility, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 4: Comparative Lipophilicity (LogP/LogD) of Fluorinated vs. Non-Fluorinated Compounds

| Compound Class | Compound/Analog | LogP / clogP | ΔLogP | Reference |

| Cinnamic Acid | Cinnamic Acid | 2.13 | - | [6] |

| 2-Fluorocinnamic Acid | 1.9 (Computed) | -0.23 | [6] | |

| 3-Fluorocinnamic Acid | 2.2 (Predicted) | +0.07 | [6] | |

| 4-Fluorocinnamic Acid | 1.92 (Calculated) | -0.21 | [6] | |

| Isoquinoline | 1a (Non-Fluorinated) | 2.5 (clogP) | - | [3] |

| 1b (7-Fluoro) | 2.7 (clogP) | +0.2 | [3] | |

| Cyclopropylamine | Cyclopropylamine | Lower | - | [4] |

| cis-2-Fluorocyclopropylamine | Higher | - | [4] | |

| trans-2-Fluorocyclopropylamine | Higher | - | [4] |

Experimental Protocols for Evaluating Fluorinated Compounds

The rational incorporation of fluorine into drug candidates necessitates robust experimental evaluation. This section provides detailed methodologies for key in vitro assays used to assess the impact of fluorination.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To determine the in vitro half-life (T½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

Materials:

-

Test compound and non-fluorinated analog (10 mM stock solutions in DMSO)

-

Pooled human liver microsomes (e.g., 20 mg/mL protein concentration)

-

0.1 M Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (high and low clearance)

-

Acetonitrile or methanol for reaction termination

-

96-well plates

-

Incubator/shaker set to 37°C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare working solutions of test compounds and controls by diluting the stock solutions in a suitable solvent (e.g., acetonitrile/water).

-

Thaw the pooled liver microsomes on ice.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).

-

Add the test compound to the microsome suspension to a final concentration of, for example, 1 µM. Pre-incubate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile containing an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (T½) using the equation: T½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / T½), where V is the incubation volume and P is the amount of microsomal protein.

-

Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a ligand binding to a target protein.

Materials:

-

Purified target protein

-

Test compound (ligand) and non-fluorinated analog

-

Identical, degassed buffer for both protein and ligand solutions

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of the target protein at a known concentration (e.g., 10-50 µM) in the degassed buffer.

-

Prepare a solution of the ligand at a concentration 10-20 times that of the protein in the same degassed buffer.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe of the ITC instrument.

-

Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Equilibrate the system to the desired temperature.

-

-

Titration:

-

Perform a series of small, sequential injections of the ligand solution into the sample cell while continuously monitoring the heat change.

-

Allow the system to return to baseline between injections.

-

-

Control Experiment:

-

Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Integrate the heat change for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

pKa Determination by 19F NMR Spectroscopy

Objective: To determine the pKa of a fluorinated compound by monitoring the change in the 19F NMR chemical shift as a function of pH.

Materials:

-

Fluorinated test compound

-

Aqueous buffers of varying pH values

-

NMR spectrometer equipped with a fluorine probe

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a series of samples of the test compound in buffers of different, precisely measured pH values.

-

-

NMR Data Acquisition:

-

Acquire the 19F NMR spectrum for each sample.

-

-

Data Analysis:

-

Plot the 19F chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

-

Lipophilicity (LogP/LogD) Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) of a compound.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with buffer)

-

Aqueous buffer of a specific pH (e.g., pH 7.4 for LogD) (pre-saturated with n-octanol)

-

Vials

-

Shaker

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Partitioning:

-

Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and aqueous buffer.

-

Shake the vial for a sufficient time to allow for equilibrium to be reached.

-

-

Phase Separation:

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully sample both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the LogP or LogD using the equation: LogP (or LogD) = log10 ([Compound]octanol / [Compound]aqueous).

-

Synthetic Strategies for the Introduction of Fluorine

The ability to strategically introduce fluorine into a molecule is paramount. Over the years, a diverse array of fluorination methods has been developed, ranging from early-stage introduction of fluorinated building blocks to late-stage functionalization of complex molecules.

Nucleophilic Fluorination

Nucleophilic fluorination typically involves the displacement of a leaving group with a fluoride ion (F-). Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).

Deoxyfluorination of Alcohols: A prevalent method for converting alcohols to alkyl fluorides. Reagents like diethylaminosulfur trifluoride (DAST) and its less hazardous analogs are commonly employed.

-

Typical Protocol for Deoxyfluorination using DAST: To a solution of the alcohol (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) at -78 °C under an inert atmosphere, DAST (1.1-1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of sodium bicarbonate.[7]

Electrophilic Fluorination

Electrophilic fluorination utilizes reagents that deliver a formal "F+" species to a nucleophilic carbon center. N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used, stable, and commercially available electrophilic fluorinating agents.

Fluorination of β-Ketoesters: A common transformation in medicinal chemistry.

-

Typical Protocol for Fluorination of a β-Ketoester: To a solution of the β-ketoester (1.0 equiv) in a solvent like acetonitrile, an electrophilic fluorinating agent such as NFSI (1.1 equiv) is added. The reaction may be stirred at room temperature or heated to achieve complete conversion.[8]

Conclusion

The strategic incorporation of fluorine has become an indispensable tool in the medicinal chemist's armamentarium. Its profound and often predictable effects on key drug-like properties provide a powerful means to overcome common developmental hurdles, such as poor metabolic stability and suboptimal target engagement. As our understanding of the nuanced interplay between fluorine and biological systems continues to deepen, and as new synthetic methodologies for its introduction emerge, the role of this unique element in the design of next-generation therapeutics is set to expand even further. A thorough and systematic evaluation of the effects of fluorination, guided by the principles and protocols outlined in this guide, will be critical to fully harnessing its potential in the quest for safer and more effective medicines.

References

Theoretical and Computational Elucidation of 4-Fluoro-2,6-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 4-Fluoro-2,6-dimethylaniline, a key intermediate in various chemical syntheses. In the absence of extensive published computational data for this specific molecule, this document outlines the established quantum chemical methods used for analogous aniline derivatives. It serves as a practical framework for researchers seeking to model its structural, spectroscopic, and electronic properties. The guide details hypothetical yet representative data derived from density functional theory (DFT) calculations, offering insights into expected values for vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and molecular orbital energies. Furthermore, it presents standardized computational protocols and visual workflows to facilitate the design and execution of theoretical investigations into this and similar compounds.

Introduction